molecular formula C23H21F3N4O2 B14962281 2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B14962281
M. Wt: 442.4 g/mol
InChI Key: FZIQIUDFNKGGRM-UHFFFAOYSA-N
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Description

2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines an imidazo[1,2-a]benzimidazole core with a cyclopentyl group and a trifluoromethyl-substituted phenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The key steps include the formation of the imidazo[1,2-a]benzimidazole core, introduction of the cyclopentyl group, and subsequent attachment of the trifluoromethyl-substituted phenylacetamide moiety. Common reagents used in these reactions include cyclopentanone, trifluoromethylbenzene, and various amines and acids under controlled conditions such as reflux or catalytic environments .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of structural features, including the imidazo[1,2-a]benzimidazole core, cyclopentyl group, and trifluoromethyl-substituted phenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H21F3N4O2

Molecular Weight

442.4 g/mol

IUPAC Name

2-(3-cyclopentyl-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H21F3N4O2/c24-23(25,26)15-9-3-4-10-16(15)27-20(31)13-19-21(32)29(14-7-1-2-8-14)22-28-17-11-5-6-12-18(17)30(19)22/h3-6,9-12,14,19H,1-2,7-8,13H2,(H,27,31)

InChI Key

FZIQIUDFNKGGRM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NC5=CC=CC=C5C(F)(F)F

Origin of Product

United States

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